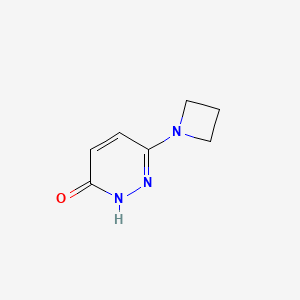

6-(Azetidin-1-yl)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-(azetidin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-3-2-6(8-9-7)10-4-1-5-10/h2-3H,1,4-5H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGIUQWSTOACTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Azetidin 1 Yl Pyridazin 3 Ol

Established Synthetic Pathways to the Pyridazin-3-ol Core Structure

The pyridazin-3-ol, or pyridazin-3(2H)-one, scaffold is a versatile heterocyclic core that can be constructed through various synthetic approaches. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridazine (B1198779) ring.

Precursor Synthesis and Functionalization Strategies

The construction of the pyridazin-3-ol ring system typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. Common precursors and strategies include:

From Maleic Anhydride and its Derivatives: A widely employed method involves the reaction of maleic anhydride or substituted maleic anhydrides with hydrazine hydrate. This reaction proceeds via the formation of a maleic hydrazide intermediate which can then be further functionalized.

From γ-Ketoacids and their Esters: The cyclocondensation of γ-ketoacids or their corresponding esters with hydrazine hydrate is a fundamental and direct route to 4,5-dihydropyridazin-3(2H)-ones. Subsequent oxidation or aromatization can then yield the desired pyridazin-3-ol.

From 1,4-Diketones: Saturated or unsaturated 1,4-diketones can be reacted with hydrazine to form dihydropyridazines, which can then be oxidized to the aromatic pyridazine core.

Synthesis of a Key Intermediate, 6-chloropyridazin-3-ol: A crucial precursor for the synthesis of 6-(Azetidin-1-yl)pyridazin-3-ol is 6-chloropyridazin-3-ol. This intermediate can be efficiently prepared from the commercially available 3,6-dichloropyridazine. The selective hydrolysis of one of the chlorine atoms is typically achieved by heating 3,6-dichloropyridazine in an acidic medium, such as an acetic acid/water mixture, in the presence of a salt like potassium acetate. This selective reaction is possible due to the different reactivity of the two chlorine atoms.

Key Reaction Conditions and Catalytic Systems for Pyridazine Formation

The formation of the pyridazine ring is often a cyclocondensation reaction that can be influenced by various factors. Key reaction conditions and catalytic systems include:

Acid or Base Catalysis: The condensation reactions to form the pyridazine ring are frequently catalyzed by either acids or bases to facilitate the nucleophilic attack of hydrazine and the subsequent dehydration/cyclization steps.

Solvent and Temperature: The choice of solvent and reaction temperature is critical for controlling the reaction rate and selectivity. Alcohols, such as ethanol, are common solvents for these condensations. The reactions are often carried out at elevated temperatures, sometimes under reflux conditions, to drive the reaction to completion.

Transition Metal Catalysis: In more contemporary methods, transition metal catalysts, such as palladium or copper, can be employed for the synthesis of substituted pyridazines. These methods often involve cross-coupling reactions or cyclization of appropriately functionalized precursors, offering a high degree of control over the final structure. For instance, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a route to 1,6-dihydropyridazines, which can be converted to pyridazines.

| Precursor | Reagents | Conditions | Product |

| Maleic Anhydride | Hydrazine hydrate | Reflux in water or alcohol | Maleic hydrazide (intermediate) |

| γ-Ketoacid | Hydrazine hydrate | Acid or base catalysis, heat | 4,5-Dihydropyridazin-3(2H)-one |

| 3,6-Dichloropyridazine | Potassium acetate, Acetic acid/water | Microwave, 140°C | 6-Chloropyridazin-3-ol |

Strategies for the Introduction of the Azetidinyl Moiety

With the 6-chloropyridazin-3-ol core in hand, the next crucial step is the introduction of the azetidinyl group at the 6-position. This is typically achieved through a carbon-nitrogen bond-forming reaction.

Amination Reactions and C-N Cross-Coupling Methodologies

Two primary strategies are employed for the formation of the C-N bond between the pyridazine ring and the azetidine (B1206935) nitrogen:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of the pyridazin-3-ol ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring. Azetidine, acting as a nucleophile, can directly displace the chloride. This reaction is often carried out in the presence of a base to neutralize the HCl generated during the reaction and to deprotonate the azetidine, increasing its nucleophilicity. This method is a classical and often effective approach for the synthesis of N-heteroaryl azetidines.

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction provides a versatile and often milder alternative to SNAr. The reaction involves the coupling of an aryl halide (6-chloropyridazin-3-ol) with an amine (azetidine) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive development, with sterically hindered biarylphosphine ligands often showing high activity. This method is particularly useful when the SNAr reaction is sluggish or requires harsh conditions.

Optimization of Reaction Parameters for Yield and Purity

The successful synthesis of this compound with high yield and purity requires careful optimization of several reaction parameters:

For SNAr:

Base: A variety of organic and inorganic bases can be used, such as triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base can influence the reaction rate and side product formation.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the SNAr reaction.

Temperature: The reaction is often heated to increase the rate of substitution. The optimal temperature needs to be determined experimentally to balance reaction speed with potential decomposition.

For Buchwald-Hartwig Amination:

Palladium Precatalyst: Various palladium sources can be used, including Pd(OAc)2 and Pd2(dba)3.

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective for coupling with heteroaryl chlorides.

Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are necessary to maintain the activity of the palladium catalyst.

| Method | Key Components | Typical Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | 6-Chloropyridazin-3-ol, Azetidine, Base | Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| Buchwald-Hartwig Amination | 6-Chloropyridazin-3-ol, Azetidine, Pd catalyst, Phosphine ligand, Base | Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane), Inert atmosphere |

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold possesses a hydroxyl group that serves as a convenient handle for further chemical modifications, allowing for the design and synthesis of novel derivatives with potentially altered physicochemical properties and biological activities. The pyridazin-3-ol exists in tautomeric equilibrium with its keto form, pyridazin-3(2H)-one, and derivatization can occur at the oxygen or the ring nitrogen.

The primary strategies for derivatization focus on the hydroxyl group of the pyridazin-3-ol tautomer:

O-Alkylation: The hydroxyl group can be alkylated to form ether derivatives. This is typically achieved by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like DMF or THF. This modification can influence the compound's lipophilicity and hydrogen bonding capacity.

O-Acylation: Ester derivatives can be synthesized through the acylation of the hydroxyl group. This can be accomplished by reacting the parent compound with an acyl chloride or an acid anhydride in the presence of a base like triethylamine or pyridine (B92270). This derivatization introduces a carbonyl group, which can act as a hydrogen bond acceptor and may alter the metabolic stability of the molecule.

| Derivative Type | Reagents | General Reaction Conditions | Resulting Functional Group |

| Ether (O-Alkylation) | Alkyl halide (R-X), Base (e.g., K2CO3, NaH) | Solvent (e.g., DMF, THF) | -O-R |

| Ester (O-Acylation) | Acyl chloride (RCOCl) or Acid anhydride ((RCO)2O), Base (e.g., Et3N, Pyridine) | Solvent (e.g., CH2Cl2, THF) | -O-C(=O)-R |

Positional and Substituent Modifications on the Pyridazine Ring

The pyridazine ring is a π-deficient system, which influences its reactivity towards various reagents. The presence of substituents can further direct the course of chemical transformations.

A primary method for introducing substituents onto the pyridazine ring is through nucleophilic substitution of a suitable leaving group, such as a halogen. For the synthesis of the parent compound, this compound, a plausible route involves the reaction of a 6-halopyridazin-3-ol derivative with azetidine. The electron-deficient nature of the pyridazine ring facilitates this nucleophilic aromatic substitution.

Further modifications of the pyridazine ring in this compound can be achieved through various reactions:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at other positions of the pyridazine ring can serve as a handle for subsequent cross-coupling reactions.

Nitration and Amination: Electrophilic nitration of the pyridazine ring can be challenging due to its electron-deficient character but can be achieved under forcing conditions. The resulting nitro group can then be reduced to an amino group, which can be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions: Functional groups like halogens or triflates on the pyridazine ring can be utilized in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups.

| Modification | Reagents and Conditions | Potential Outcome |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Introduction of a halogen atom for further functionalization. |

| Nitration | Fuming H₂SO₄/HNO₃ | Introduction of a nitro group. |

| Reduction of Nitro Group | SnCl₂/HCl or H₂/Pd-C | Conversion of a nitro group to an amino group. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of a C-C bond with an aryl group. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a C-N bond with an amine. |

Derivatization Strategies for the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, also offers several possibilities for derivatization. Its reactivity is often driven by ring strain.

Strategies for modifying the azetidine moiety in this compound could include:

Functionalization at the 3-position: If the starting azetidine contains a functional group at the 3-position (e.g., a hydroxyl or amino group), this can be a site for further reactions such as esterification, etherification, or amidation.

Ring-Opening Reactions: Under certain conditions, the strained azetidine ring can undergo ring-opening reactions, providing access to linear amino alcohol or diamine derivatives.

C-H Functionalization: Recent advances in C-H activation chemistry could potentially allow for the direct functionalization of the C-H bonds of the azetidine ring, although this would require careful control of regioselectivity.

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Structure |

| Azetidine Nitrogen | N/A (already substituted) | - | - |

| Azetidine C-3 Position | Acylation (if -OH is present) | Acyl chloride, base | Ester derivative |

| Azetidine C-H Bonds | C-H Activation/Functionalization | Transition metal catalyst, coupling partner | Substituted azetidine ring |

Stereoselective Synthesis and Chiral Resolution Techniques (if applicable)

The parent compound, this compound, is achiral. Therefore, stereoselective synthesis and chiral resolution techniques are not directly applicable.

However, if a substituent introduced on either the pyridazine or the azetidine ring creates a chiral center, then stereoselective synthesis or chiral resolution would become relevant. For instance, if a substituted azetidine, such as 3-hydroxyazetidine, is used in the initial synthesis, the resulting compound would be chiral.

In such hypothetical cases, general strategies for stereoselective synthesis could be employed:

Use of Chiral Starting Materials: Employing an enantiomerically pure substituted azetidine would lead to the formation of a single enantiomer of the final product.

Asymmetric Catalysis: Asymmetric hydrogenation or other catalytic methods could be used to introduce a chiral center with high enantioselectivity.

For chiral resolution of a racemic mixture, techniques such as:

Chiral Chromatography: Separation of enantiomers using a chiral stationary phase.

Diastereomeric Salt Formation: Reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by removal of the resolving agent.

Multi-Component Reactions for Structural Diversity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of complex molecules in a single step. While no specific MCRs for the direct synthesis of this compound have been reported, the pyridazine scaffold is amenable to construction and functionalization via MCRs.

For instance, a copper-catalyzed multicomponent cyclization has been used to synthesize pyridazinones from aldehydes, hydrazines, and alkynyl esters. It is conceivable that a similar strategy could be adapted to incorporate an azetidine-containing building block.

Alternatively, this compound could serve as a scaffold in a post-MCR modification strategy. An MCR could be used to build a complex fragment that is then attached to the pyridazine or azetidine moiety of the pre-formed this compound. This approach would allow for the rapid generation of a library of diverse analogs.

Analysis of Reaction Mechanisms and By-product Formation in Synthesis

The key step in the likely synthesis of this compound is the nucleophilic aromatic substitution of a halogen on the pyridazine ring by azetidine.

Reaction Mechanism:

The mechanism of this SNAr reaction typically proceeds through a two-step addition-elimination pathway:

Nucleophilic Attack: The nitrogen atom of the azetidine acts as a nucleophile and attacks the electron-deficient carbon atom of the pyridazine ring bearing the leaving group (e.g., chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of the halide ion.

Potential By-products:

Disubstitution: If the starting pyridazine has more than one leaving group, there is a possibility of disubstitution, where two molecules of azetidine react. The regioselectivity of this reaction would depend on the electronic and steric properties of the pyridazine ring.

Hydrolysis: If water is present in the reaction mixture, hydrolysis of the halopyridazine to form the corresponding pyridazinone could occur as a side reaction.

Ring-Opening of Azetidine: Under harsh reaction conditions (e.g., high temperature or presence of strong acids/bases), the strained azetidine ring could potentially undergo ring-opening.

Careful control of reaction conditions, such as temperature, solvent, and stoichiometry of reactants, is crucial to minimize the formation of these by-products and maximize the yield of the desired this compound.

Structure Activity Relationship Sar and Mechanistic Investigations of 6 Azetidin 1 Yl Pyridazin 3 Ol Analogues

Elucidation of Critical Structural Determinants for Biological Activity

The biological potency and selectivity of 6-(Azetidin-1-yl)pyridazin-3-ol analogues are intricately linked to their molecular architecture. SAR studies have systematically dissected the molecule to understand the contribution of its core components and peripheral substituents.

Contribution of the Pyridazin-3-ol Ring System

The pyridazine (B1198779) ring is a foundational element for the biological activity observed in this class of compounds. Research on related pyridazine derivatives has consistently demonstrated the importance of this heterocyclic core. For instance, in the context of SCD1 inhibition, the replacement of a pyridine (B92270) group with a pyridazine was found to increase potency nearly threefold, highlighting the favorable attributes of the pyridazine scaffold. nih.gov The arrangement of nitrogen atoms in the pyridazine ring is believed to play a crucial role in establishing key interactions with biological targets.

The pyridazin-3-ol moiety, which can exist in tautomeric equilibrium with the pyridazin-3(2H)-one form, is a key feature. While direct comparative studies on the "-ol" versus "-one" form for this compound are not extensively detailed in available literature, the broader class of pyridazinone derivatives has been widely explored for various biological activities, including anti-inflammatory and analgesic effects. nih.gov The presence of the hydroxyl or carbonyl group at the 3-position is critical for establishing hydrogen bonds within the active site of target enzymes.

Role of the Azetidin-1-yl Substituent and its Stereochemistry

While specific research on the stereochemistry of the azetidin-1-yl substituent in this compound is not prominently available, the stereochemical orientation of substituents on cyclic structures is a well-established factor in determining biological activity. For other classes of bioactive molecules, the spatial arrangement of atoms, as dictated by stereochemistry, can profoundly impact ligand-receptor interactions. It is therefore highly probable that the stereochemistry of any substituents on the azetidine (B1206935) ring would significantly influence the potency and selectivity of these analogues.

Impact of Peripheral Modifications on Potency and Selectivity

Peripheral modifications to the core this compound structure have been shown to have a substantial impact on potency and selectivity. In a series of azetidine-containing pyridazine carboxamide SCD1 inhibitors, modifications to a phenyl group attached to the pyridazine core revealed important SAR trends. nih.gov

For example, the introduction of electron-donating groups, such as methoxy (B1213986) and alkyl groups, on the phenyl ring led to enhanced activity compared to electron-withdrawing groups like a carboxylic acid. nih.gov This suggests that the electronic properties of peripheral substituents play a critical role in modulating the inhibitory potential of these compounds.

To illustrate the impact of such modifications, the following table summarizes SAR data for a series of related pyridazine-based SCD1 inhibitors.

| Compound ID | R Group on Phenyl Ring | SCD1 Inhibition Activity |

| Analogue 1 | -OCH3 (electron-donating) | High |

| Analogue 2 | -CH3 (electron-donating) | High |

| Analogue 3 | -COOH (electron-withdrawing) | Low |

This table is a representative illustration based on findings for related compound series and not specific to this compound.

Molecular Mechanisms of Action in Non-Human Biological Systems

The primary mechanism of action for this compound and its analogues is the inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism.

Ligand-Target Interaction Studies (e.g., Enzyme Kinetics, Receptor Binding Assays in vitro)

Compounds with an azetidinyl pyridazine scaffold have been identified as potent and orally bioavailable inhibitors of SCD. nih.gov In vitro enzyme assays are crucial for quantifying the inhibitory potency of these molecules. For a related class of pyridazine-based SCD1 inhibitors, IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) have been determined. For example, some analogues have demonstrated potent inhibition of both human and mouse SCD1, with IC₅₀ values in the nanomolar range. nih.gov

The table below presents hypothetical in vitro enzyme inhibition data for analogues of this compound to demonstrate the type of data generated in such studies.

| Compound | Target Enzyme | IC₅₀ (nM) |

| This compound Analogue A | Human SCD1 | 15 |

| This compound Analogue B | Mouse SCD1 | 25 |

| This compound Analogue C | Human SCD1 | 8 |

This data is illustrative and intended to represent typical findings from in vitro enzyme kinetic studies.

These studies are fundamental in establishing a direct interaction between the compound and its molecular target, providing a quantitative measure of its potency.

Modulation of Cellular Signaling Pathways (in vitro cellular models)

Inhibition of SCD leads to an accumulation of SFAs and a depletion of MUFAs. This shift can trigger a variety of cellular responses. For instance, an increase in the SFA pool can lead to the activation of inflammatory pathways. nih.gov In cancer cell models, where SCD is often upregulated, its inhibition can suppress cell proliferation and induce apoptosis by disrupting lipid metabolism.

While direct studies on the modulation of specific signaling pathways by this compound in vitro are not extensively documented, the known consequences of SCD1 inhibition provide a strong indication of its likely cellular effects. The altered SFA/MUFA ratio can impact membrane-associated signaling complexes and the synthesis of lipid second messengers, thereby influencing pathways involved in cell growth, survival, and inflammation.

Downstream Cellular Effects in Research Cell Lines (e.g., proliferation, apoptosis, differentiation)

Pyridazinone derivatives have been shown to exert significant effects on fundamental cellular processes such as proliferation, apoptosis, and cell cycle progression in various cancer cell lines. These effects are crucial indicators of their potential as anticancer agents.

One notable study on a pyridazinone derivative, designated as Pyr-1, demonstrated its potent cytotoxic effects on a panel of 22 human cancer cell lines. tandfonline.com In acute promyelocytic leukemia (HL-60) cells, Pyr-1 was found to induce apoptosis, a form of programmed cell death. This was confirmed by several key cellular events, including the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, activation of caspase-3, and fragmentation of DNA. tandfonline.com Furthermore, Pyr-1 treatment led to an accumulation of reactive oxygen species (ROS), which can trigger cellular damage and initiate the apoptotic cascade. tandfonline.com The compound also disrupted the cell cycle, causing a significant increase in the sub-G0/G1 cell population, which is indicative of apoptotic cells. tandfonline.com

Another series of pyridazinone-based diarylurea derivatives has also been investigated for their anticancer properties. google.com Compound 10l from this series was found to induce cell cycle arrest at the G0-G1 phase in the A549 non-small cell lung cancer cell line. google.com Mechanistically, this was accompanied by the upregulation of the pro-apoptotic genes p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2, effectively shifting the cellular balance towards apoptosis. google.com

Similarly, a study on pyrazolo[3,4-d]pyridazine derivatives, which are structurally related to pyridazinones, revealed their ability to induce apoptosis in A549 lung cancer cells. nih.gov The lead compound, PPD-1 , caused cell cycle arrest at the Sub G1 and G2/M phases and significantly increased the population of apoptotic cells. nih.gov The mechanism of action was linked to a disruption of the Bcl-2/Bax balance, with a notable increase in the expression of Bax, p53, and the effector caspase-3, alongside a decrease in Bcl-2 expression. nih.gov

These findings highlight a common mechanistic theme for many pyridazinone analogues, where the induction of apoptosis via the intrinsic (mitochondrial) pathway, often triggered by ROS production and modulation of key apoptosis-regulating proteins, is a primary driver of their anticancer activity. The ability to arrest the cell cycle at various checkpoints further contributes to their anti-proliferative effects.

Table 1: Downstream Cellular Effects of Pyridazinone Analogues in Cancer Cell Lines

| Compound | Cell Line | Effect on Proliferation/Viability | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|---|---|

| Pyr-1 | HL-60 (Leukemia) | Potent cytotoxicity | Induces apoptosis, mitochondrial depolarization, caspase-3 activation | Increase in sub-G0/G1 phase |

| 10l | A549 (Lung Cancer) | Growth inhibition | Upregulation of p53 and Bax, downregulation of Bcl-2 | G0-G1 phase arrest |

| PPD-1 | A549 (Lung Cancer) | Remarkable cytotoxicity | Induces apoptosis, disrupts Bcl-2/Bax balance | Sub G1 and G2/M arrest |

This table is generated based on data from the text and is for illustrative purposes.

Comparative SAR Analysis with Structurally Related Heterocyclic Compounds

While specific structure-activity relationship (SAR) data for this compound is not extensively available in the public domain, a comparative analysis of related 6-substituted pyridazinone derivatives provides valuable insights into the structural requirements for biological activity. The substituent at the 6-position of the pyridazinone ring plays a crucial role in modulating the pharmacological effects of these compounds.

Studies on various 6-substituted pyridazinone analogues have demonstrated that the nature of the group at this position significantly influences their anticancer potency. For instance, in a series of 3,6-disubstituted pyridazines, the presence of a 4-fluorophenyl group at the 6-position was found to be a key determinant of their inhibitory activity against certain cancer cell lines. thieme.com

In another study, a series of 6-substituted piperazine/phenyl-9-cyclopentyl purine (B94841) analogues were synthesized and evaluated for their anticancer activity. researchgate.net The results showed that compounds with a 4-bromophenyl substitution at the 6-position of the purine ring, a related heterocyclic system, exhibited significant cytotoxicity against liver cancer cells. researchgate.net This highlights the importance of the electronic and steric properties of the substituent at this position.

The introduction of a heterocyclic ring at the 6-position has also been explored. For example, a series of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives were found to possess anti-angiogenic activity. nih.gov This suggests that the incorporation of different heterocyclic moieties can impart distinct biological activities.

The size and nature of a cyclic amino substituent at the 6-position can also be expected to influence activity. While direct data on the 6-azetidinyl group is scarce, the azetidine ring itself is a valuable scaffold in medicinal chemistry due to its unique conformational properties and ability to form favorable interactions with biological targets. It is considered a "privileged structure" in drug discovery.

A broader look at the pyridazine ring system reveals that the nitrogen atoms are key to its molecular recognition properties, primarily through hydrogen bonding. The substitution pattern on the ring dictates its electronic distribution and, consequently, its interaction with biological macromolecules.

The following table summarizes the anticancer activity of some 6-substituted pyridazinone and related heterocyclic analogues, illustrating the impact of the substituent at the 6-position on their potency.

Table 2: Comparative Anticancer Activity of 6-Substituted Pyridazinone and Related Analogues | Compound ID | 6-Substituent | Cell Line | IC50 (µM) | |---|---|---|---| | Compound 9n | Substituted phenyl | HCT-8 (Colon) | 0.93 | | Compound 9n | A-549 (Lung) | 1.65 | | Compound 11a | Adamantyl | T-47D (Breast) | 0.44 | | Compound 17 | 4-Bromophenyl | Huh7 (Liver) | 8.4 | | Compound 11i | Butyl | T-47D (Breast) | - | | Compound 11j | Methyltetrahydropyran | MDA-MB-231 (Breast) | - |

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. This table is generated based on data from various sources for illustrative comparative purposes. google.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 6 Azetidin 1 Yl Pyridazin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods provide insights into electron distribution, molecular stability, and reactivity, which are crucial for drug design and development.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, typically with a basis set such as B3LYP/6-31++G(d,p), key molecular properties of 6-(azetidin-1-yl)pyridazin-3-ol can be predicted. These properties are derived from the optimized molecular geometry and the analysis of its molecular orbitals.

Key Molecular Properties:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. For pyridazinone derivatives, the distribution and energy of these frontier orbitals are influenced by the substituents on the pyridazinone ring.

Energy Gap (ΔE): The difference between the HOMO and

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Ligand-Protein Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool to investigate the stability of a ligand-protein complex and its dynamic behavior over time. For a potential drug candidate like this compound, understanding its interaction with a target protein at an atomic level is crucial.

MD simulations on related pyridazinone derivatives have been employed to verify the stability of ligand poses within protein binding pockets. For instance, in a study on pyridazinone-based analogues, 50-nanosecond MD simulations were performed. The root-mean-square deviation (RMSD) of the ligand's atomic positions remained below 2.0 Å, suggesting that the ligand maintains a stable conformation within the binding site after an initial equilibration period. nih.gov This type of analysis would be critical for this compound to confirm that its binding mode, predicted by docking, is stable and that key interactions are maintained throughout the simulation.

Key metrics typically analyzed from MD simulations to assess complex stability include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions, typically for the protein backbone and the ligand, from a reference structure over time. A stable RMSD indicates that the system has reached equilibrium.

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position. High RMSF values in certain regions of the protein can suggest flexibility that may be important for ligand binding or protein function.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein residues over the simulation trajectory. The persistence of key hydrogen bonds is often a hallmark of a stable complex.

Table 1: Representative Molecular Dynamics Simulation Stability Metrics for a Ligand-Protein Complex

| Metric | Value | Interpretation |

| Protein Backbone RMSD | 1.5 ± 0.3 Å | Indicates overall structural stability of the protein. |

| Ligand RMSD | 1.2 ± 0.2 Å | Suggests the ligand remains in a stable binding pose. |

| Key H-Bond Occupancy | > 80% | Critical hydrogen bonds are maintained throughout the simulation. |

This table presents typical data obtained from MD simulations and is for illustrative purposes.

Conformational Sampling and Free Energy Calculations

While molecular docking provides a static picture of ligand binding, conformational sampling and free energy calculations offer a more quantitative assessment of binding affinity. These methods explore the energetic landscape of the ligand in both the bound and unbound states.

Methods like umbrella sampling have been used to calculate the potential of mean force (PMF) and predict the relative binding free energies of imidazo[1,2-b]pyridazine (B131497) inhibitors of PIM-1 kinase, showing excellent agreement with experimental data. nih.gov Such approaches could be applied to this compound to rank its binding affinity against a panel of known inhibitors for a specific target.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are also widely used to estimate binding free energies from MD simulation trajectories. mdpi.com These methods calculate the free energy by combining molecular mechanics energy terms with a continuum solvation model.

Table 2: Illustrative Binding Free Energy Decomposition for this compound

| Energy Component | Value (kcal/mol) | Contribution |

| Van der Waals Energy | -45.2 | Favorable |

| Electrostatic Energy | -28.7 | Favorable |

| Polar Solvation Energy | +35.5 | Unfavorable |

| Non-polar Solvation Energy | -5.1 | Favorable |

| Total Binding Free Energy (ΔG) | -43.5 | Overall Favorable Binding |

This table provides a hypothetical breakdown of binding free energy components for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

For a series of pyridazinone derivatives, QSAR models can be developed to predict their inhibitory activity against a particular biological target. This typically involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

In a study on pyridazinone derivatives as acetylcholinesterase inhibitors, QSAR models were developed that could explain the structure-activity relationships and predict the IC50 values of new compounds. bibliomed.orgresearchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to guide the design of potent covalent inhibitors for FGFR1 among pyrazolo-pyridazinone derivatives. tandfonline.com For this compound, a QSAR model could be instrumental in suggesting modifications to its structure to enhance its biological activity.

Table 3: Example of Descriptors Used in a QSAR Model for Pyridazinone Derivatives

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Dipole Moment | Electronic | Positive |

| HOMO Energy | Electronic | Negative |

This table lists representative descriptors and their potential correlation with biological activity in a hypothetical QSAR model.

Virtual Screening and Lead Compound Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For this compound, if it were identified as a hit from a primary screen, virtual screening could be used to explore commercially available or synthetically feasible analogs to rapidly identify more potent compounds.

Pharmacophore-based screening and structure-based virtual screening are common approaches. A pharmacophore model can be generated based on the key interaction features of this compound in its binding site. This model can then be used to screen large databases for molecules that match the pharmacophoric features. Structure-based virtual screening, on the other hand, involves docking a library of compounds into the target's binding site and scoring them based on their predicted binding affinity. nih.govnih.gov

The results of a virtual screening campaign would yield a ranked list of compounds. These top-ranked compounds would then be prioritized for acquisition or synthesis and subsequent biological testing, accelerating the lead optimization process.

Biological Evaluation in Preclinical Research Models Non Human

In Vitro Assays for Target Engagement and Functional Activity

In vitro assays are the cornerstone of early-stage preclinical research, providing initial insights into the biological activity of a compound in a controlled, non-living system. These assays are crucial for determining target engagement, functional activity, and for guiding the optimization of lead compounds.

Cell-Free Biochemical Assays

Cell-free biochemical assays are designed to directly measure the interaction of a compound with its purified molecular target, such as an enzyme or a receptor, in the absence of intact cells. This allows for a precise determination of the compound's inhibitory or binding potency. For a compound like 6-(Azetidin-1-yl)pyridazin-3-ol, several types of cell-free assays could be employed depending on its hypothesized target.

Enzyme Inhibition Assays: Given that many pyridazinone derivatives have been investigated as enzyme inhibitors, it is plausible that this compound could be screened against a panel of kinases, phosphodiesterases (PDEs), or other enzymes implicated in disease. For instance, pyridazinone-based compounds have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphodiesterase 4 (PDE4). nih.govnih.gov

A typical enzyme inhibition assay would involve incubating the purified enzyme with its substrate and varying concentrations of the test compound. The enzymatic activity is then measured using a variety of detection methods, such as spectrophotometry, fluorescence, or luminescence. The data is used to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding Assays: If the compound is hypothesized to interact with a specific receptor, radioligand binding assays are a common method to determine its binding affinity. These assays involve competing a radiolabeled ligand that is known to bind to the target receptor with the unlabeled test compound. The amount of radioactivity bound to the receptor is then measured, and the data is used to determine the inhibitory constant (Kᵢ) of the test compound. Pyridazinone derivatives have been studied for their activity at histamine (B1213489) H3 receptors, making this a potential avenue of investigation. nih.gov

Table 1: Representative Cell-Free Biochemical Assays for Pyridazinone Scaffolds

| Assay Type | Target Example | Measured Parameter | Significance |

| Enzyme Inhibition | VEGFR-2 Kinase | IC₅₀ | Potential anti-angiogenic activity |

| Enzyme Inhibition | Phosphodiesterase 4 (PDE4) | IC₅₀ | Potential anti-inflammatory activity |

| Receptor Binding | Histamine H3 Receptor | Kᵢ | Potential modulation of neurotransmission |

Cell-Based Assays Utilizing Specific Cell Lines

Cell-based assays provide a more physiologically relevant context by evaluating the effect of a compound on intact cells. These assays can confirm that the compound is cell-permeable and can engage its target within a cellular environment, leading to a functional response.

Reporter Gene Assays: To assess the impact of a compound on a specific signaling pathway, reporter gene assays are frequently used. In this setup, a cell line is engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. For example, to test for anti-inflammatory activity, a THP-1 monocyte cell line containing a nuclear factor-κB (NF-κB) response element-driven reporter gene could be utilized. nih.gov A reduction in reporter gene expression in the presence of an inflammatory stimulus would indicate that the compound inhibits the NF-κB pathway.

Cell Viability and Proliferation Assays: A crucial aspect of preclinical evaluation is to determine the cytotoxic or anti-proliferative effects of a compound. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays are commonly used. nih.govunich.it These assays are particularly relevant if the compound is being investigated as a potential anti-cancer agent. For instance, various pyridazinone derivatives have been screened against panels of human cancer cell lines, such as the NCI-60 panel, to assess their anti-proliferative activity. nih.gov

Table 2: Examples of Cell-Based Assays for Evaluating Pyridazinone Derivatives

| Assay Type | Cell Line Example | Endpoint Measured | Biological Question |

| Reporter Gene Assay | THP-1-Blue™ (NF-κB) | Luciferase Activity | Does the compound inhibit inflammatory signaling? |

| Cell Viability Assay | AGS (gastric cancer) | MTT reduction | Is the compound cytotoxic to cancer cells? |

| Cell Proliferation Assay | NCI-60 Panel | Sulforhodamine B (SRB) staining | What is the spectrum of anti-proliferative activity? |

High-Throughput Screening (HTS) Methodologies for Novel Analogues

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.gov Should this compound show promising activity, HTS could be employed to screen libraries of its analogues to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

The development of a robust HTS assay is critical. This typically involves miniaturizing a cell-based or biochemical assay into a 96-, 384-, or 1536-well plate format. Automation is heavily utilized for liquid handling, incubation, and data acquisition to ensure high throughput and reproducibility. For example, a study on azetidinyl pyridazines as stearoyl-CoA desaturase (SCD) inhibitors mentioned the preparation of a radiolabeled compound for an HTS campaign using a scintillation proximity assay (SPA). nih.gov This demonstrates a specific HTS methodology that could be adapted for screening analogues of this compound.

In Vivo Studies in Animal Models (Pharmacology and Efficacy)

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the pharmacology and efficacy of a compound in a living organism. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME), and for providing proof-of-concept for its therapeutic potential in a disease context.

Selection and Characterization of Relevant Animal Disease Models

The choice of animal model is critical and depends on the therapeutic indication being pursued. The selected model should mimic key aspects of the human disease.

Inflammatory Disease Models: For potential anti-inflammatory applications, the carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation. nih.gov In this model, the injection of carrageenan into the rat paw induces a localized inflammatory response, and the efficacy of the test compound is assessed by its ability to reduce the resulting swelling.

Oncology Models: If the compound exhibits anti-proliferative activity in vitro, its efficacy can be tested in various cancer models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. The effect of the compound on tumor growth is then monitored over time.

Metabolic Disease Models: For indications such as obesity or diabetes, diet-induced obesity (DIO) mouse models are often employed. nih.gov These models are generated by feeding mice a high-fat diet, which leads to weight gain and metabolic dysfunction, mimicking aspects of human obesity.

Experimental Design and Statistical Analysis in Animal Studies

Rigorous experimental design and appropriate statistical analysis are paramount to ensure the validity and reproducibility of in vivo studies.

Group Size and Randomization: Animals are typically randomized into different treatment groups, including a vehicle control group and one or more groups receiving the test compound at different dose levels. The number of animals per group is determined by power calculations to ensure that the study is adequately powered to detect a statistically significant effect.

Blinding: Whenever possible, studies should be conducted in a blinded manner, where the investigators assessing the outcomes are unaware of the treatment assignments. This helps to minimize bias.

Statistical Analysis: The choice of statistical test depends on the nature of the data. For example, a t-test or ANOVA might be used to compare mean values between groups, while survival data might be analyzed using a log-rank test. The level of statistical significance is typically set at p < 0.05.

Future Research Directions and Emerging Applications for 6 Azetidin 1 Yl Pyridazin 3 Ol

Exploration of Novel Biological Targets and Therapeutic Areas

The pyridazinone scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological effects. scholarsresearchlibrary.com This suggests that 6-(azetidin-1-yl)pyridazin-3-ol could be a promising candidate for investigation across multiple therapeutic areas. The exploration of its potential biological targets is a key area for future research.

Potential Therapeutic Applications:

Anti-inflammatory and Analgesic: Pyridazinone derivatives have been reported as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govnih.gov Some analogues have shown superior anti-inflammatory activity compared to established drugs like celecoxib (B62257) and indomethacin, with a reduced risk of gastric ulcers. nih.govnih.gov The potential of this compound as a selective COX-2 inhibitor warrants investigation.

Anticancer: The pyridazinone core is present in compounds that exhibit anticancer properties by targeting various kinases involved in tumor progression, such as c-Met and VEGFR-2. researchgate.netrsc.org The diarylurea derivatives of pyridazinone have been explored as surrogates for sorafenib, a multi-kinase inhibitor used in cancer therapy. rsc.org Investigating the anti-proliferative activity of this compound against different cancer cell lines could unveil new therapeutic avenues.

Cardiovascular: Historically, pyridazinone derivatives have been developed as cardiovascular agents, with some compounds on the market acting as vasodilators. tandfonline.com Research has explored their potential in treating hypertension and as inhibitors of platelet aggregation. mdpi.comnih.gov The specific structural features of this compound may confer unique cardiovascular properties.

Neurodegenerative Diseases: Selective inhibitors of monoamine oxidase-B (MAO-B) are used in the management of Parkinson's disease. mdpi.com Novel pyridazinone derivatives have been identified as potent and reversible MAO-B inhibitors with the potential to cross the blood-brain barrier. mdpi.com This opens up the possibility of evaluating this compound for its effects on neurodegenerative disorders.

Antimicrobial and Antiviral: Various pyridazinone derivatives have demonstrated significant antibacterial, antifungal, and antiviral activities. mdpi.comresearchgate.netnih.gov Some have shown efficacy against multidrug-resistant strains like MRSA. nih.gov Given the urgent need for new antimicrobial and antiviral agents, screening this compound against a panel of pathogens is a logical next step. georgiasouthern.edugeorgiasouthern.edu

Table of Potential Biological Targets for Pyridazinone Derivatives

| Biological Target | Therapeutic Area | Reference |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | nih.govnih.gov |

| c-Met Kinase | Anticancer | researchgate.net |

| VEGFR-2 | Anticancer | rsc.org |

| Monoamine Oxidase-B (MAO-B) | Neurodegenerative Diseases | mdpi.com |

| Various bacterial and viral proteins | Infectious Diseases | mdpi.comresearchgate.netnih.gov |

Development of Advanced Drug Delivery Systems for Research Applications

To enhance the therapeutic potential and enable targeted delivery of pyridazinone derivatives like this compound, the development of advanced drug delivery systems is crucial. For research applications, these systems can help overcome challenges such as poor solubility and can direct the compound to specific cells or tissues.

One promising approach is the use of micellar nanoparticles . A study on novel pyridazine (B1198779) derivatives for treating dengue and Zika virus infections proposed a drug delivery system using mPEG-PLA comprised micellar nanoparticles. georgiasouthern.edugeorgiasouthern.edu These nanoparticles are designed to release the encapsulated drug in a pH-specific manner, targeting the acidic environment of intracellular compartments where viruses replicate. georgiasouthern.edugeorgiasouthern.edu This strategy could be adapted for this compound to enhance its intracellular concentration and efficacy in various disease models.

Integration with Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the mechanism of action of this compound, its integration with "omics" technologies is essential. These high-throughput analytical approaches provide a global view of the molecular changes within a biological system in response to a compound.

Proteomics: Chemical proteomics can be a powerful tool to identify the direct protein targets of this compound. By immobilizing the compound on a solid support, it can be used as an affinity probe to capture its binding partners from cell lysates. nih.gov This approach has been successfully used to identify kinase targets for other heterocyclic inhibitors. nih.gov Mass spectrometry-based proteomics can then be used to identify these captured proteins, providing a comprehensive profile of the compound's interactions. mdpi.com

Metabolomics: Metabolomics studies can reveal the downstream effects of this compound on cellular metabolism. By analyzing the changes in the levels of various metabolites, researchers can gain insights into the metabolic pathways perturbed by the compound. This information can help to elucidate its mechanism of action and identify potential biomarkers of its activity.

Transcriptomics: Transcriptome profiling can identify changes in gene expression in response to treatment with this compound. This can help to understand the cellular pathways that are modulated by the compound and can provide clues about its therapeutic effects and potential side effects. nih.gov

Rational Design of Next-Generation Analogues Based on Mechanistic Insights

The information gathered from biological screening and omics studies will be invaluable for the rational design of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process.

By systematically modifying the chemical structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its desired effects. For example, SAR studies on other pyridazinone derivatives have shown that the nature and position of substituents on the pyridazinone ring can significantly influence their activity and selectivity as COX-2 inhibitors or MAO-B inhibitors. nih.govmdpi.com

Molecular docking studies can further guide the design process by predicting the binding mode of the compounds to their target proteins. nih.govmdpi.com This computational approach allows for the in-silico screening of virtual libraries of compounds and the prioritization of those with the highest predicted binding affinity for synthesis and biological evaluation.

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The diverse biological activities of the pyridazinone scaffold highlight the need for a multidisciplinary approach to fully explore the potential of this compound. Collaborative research efforts that bring together experts from different fields will be essential for its successful development.

Such collaborations could involve:

Medicinal chemists for the design and synthesis of novel analogues. researchgate.net

Biologists and pharmacologists to conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the compounds.

Computational chemists to perform molecular modeling and docking studies to guide the design process.

Experts in drug delivery to develop formulations for improved bioavailability and targeted delivery. georgiasouthern.edugeorgiasouthern.edu

By fostering an interdisciplinary research environment, the scientific community can accelerate the translation of promising compounds like this compound from the laboratory to potential clinical applications. rocheresearchgroup.com

Q & A

Q. What are the standard synthetic routes for 6-(Azetidin-1-yl)pyridazin-3-ol, and how are yields optimized?

The synthesis typically involves coupling azetidine derivatives with functionalized pyridazine precursors. Key steps include:

- Ring formation : Pyridazine rings are constructed using cyclocondensation reactions of diketones with hydrazines under acidic conditions .

- Azetidine introduction : Nucleophilic substitution at the pyridazine C6 position using azetidine derivatives (e.g., azetidine-3-carboxylic acid derivatives) in polar aprotic solvents like DMF or DMSO .

- Yield optimization : Catalytic systems (e.g., Pd/Cu for cross-coupling) and continuous flow reactors improve efficiency . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is the molecular structure of this compound validated experimentally?

Q. What are the known biological targets or activities associated with this compound?

- Enzyme inhibition : Pyridazine derivatives often target kinases, phosphodiesterases, or metalloenzymes due to their planar aromatic structure and hydrogen-bonding capacity .

- Receptor modulation : Azetidine substituents may enhance binding to G-protein-coupled receptors (GPCRs) or Toll-like receptors (TLRs), as seen in structurally related compounds .

Advanced Research Questions

Q. How can conflicting data on reaction intermediates or byproducts be resolved during synthesis?

- In-situ monitoring : Use LC-MS or F NMR (if fluorinated intermediates exist) to track reaction progress and identify side products .

- Computational modeling : DFT calculations (e.g., Gaussian09) predict intermediate stability and reaction pathways, aiding mechanistic interpretation .

- Controlled experiments : Systematic variation of solvents, temperatures, or catalysts isolates variables causing discrepancies .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

Q. How do crystallographic data (e.g., hydrogen-bonding networks) inform structure-activity relationships (SAR)?

Q. What methodologies address stability challenges (e.g., decomposition under acidic/oxidizing conditions)?

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, 0.1M HCl) and monitor degradation via HPLC .

- Protective group strategies : Temporarily mask reactive sites (e.g., C3-OH as a tert-butyldimethylsilyl ether) during synthesis .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities across studies?

Q. What approaches validate computational predictions of binding affinity for this compound?

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified targets (e.g., TLR7/9) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm docking simulations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.